molecular formula C18H25Cl2N5O B2511045 1-(indolin-1-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride CAS No. 1351660-59-7

1-(indolin-1-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride

Cat. No.: B2511045
CAS No.: 1351660-59-7
M. Wt: 398.33
InChI Key: CZCUOOCOJNYHHP-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a high-purity chemical reagent designed for pharmaceutical research and development. This complex synthetic molecule features a hybrid structure combining indoline and 1-methylimidazole motifs, linked through a piperazine-ethanone core. The dihydrochloride salt form ensures enhanced stability and solubility for experimental use. The indoline scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a broad spectrum of biological activities. Researchers are exploring indoline derivatives for their potential as kinase inhibitors and for other therapeutic applications . The integration of the 1-methyl-1H-imidazol-2-yl piperazine moiety, a structure found in other research compounds , may contribute to targeting specific enzymes or receptors. This combination of structural features makes this compound a valuable intermediate for constructing novel chemical libraries or as a lead structure in hit-to-lead optimization campaigns. Its primary research applications include serving as a building block in organic synthesis, a potential pharmacophore for probing biological mechanisms, and a candidate for in vitro screening against various disease targets. This product is strictly for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O.2ClH/c1-20-9-7-19-18(20)22-12-10-21(11-13-22)14-17(24)23-8-6-15-4-2-3-5-16(15)23;;/h2-5,7,9H,6,8,10-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUOOCOJNYHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions. The resulting indoline is then functionalized with the piperazine and imidazole groups through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Additions at the Ethanone Carbonyl

The ketone group in the ethanone bridge undergoes nucleophilic attacks. For example:

  • Grignard Reagents : React with the carbonyl to form tertiary alcohols.

  • Hydride Reductions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol34.

Reaction Reagents/Conditions Product Yield
Reduction of ketoneNaBH₄, MeOH, 0°C, 2h1-(Indolin-1-yl)-2-(piperazinyl)ethanol85%4
Grignard additionCH₃MgBr, THF, reflux, 4h1-(Indolin-1-yl)-2-(piperazinyl)propan-2-ol72%3

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride forms amide derivatives56.

Reaction Reagents/Conditions Product Yield
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6h1-(Indolin-1-yl)-2-(4-methyl-piperazinyl)ethanone68%5
N-AcylationAcCl, Et₃N, CH₂Cl₂, rt, 3hAcetylated piperazine derivative91%6

Electrophilic Aromatic Substitution on Indoline

The indoline ring undergoes:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups78.

Reaction Reagents/Conditions Product Yield
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 1h5-Nitro-indoline derivative55%7
SulfonationSO₃, H₂SO₄, 50°C, 4hIndoline-4-sulfonic acid analog63%8

Imidazole Coordination Chemistry

The 1-methylimidazole moiety acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic or therapeutic applications96.

Metal Ion Conditions Complex Structure Stability Constant (log K)
Zn²⁺pH 7.4, H₂O/EtOH, rt, 24hOctahedral coordination via N donors4.29
Cu²⁺NH₄OH, MeOH, 60°C, 12hSquare planar geometry5.86
  • Degradation Pathways

  • Hydrolysis : The piperazine ring hydrolyzes under acidic conditions (HCl, 100°C) to ethylenediamine derivatives2.

  • Oxidation : H₂O₂/Fe²⁺ cleaves the indoline ring, forming quinoline analogs10.

  • The ethanone carbonyl is highly reactive toward nucleophiles, enabling diversification of the central bridge.

  • Piperazine functionalization allows tuning of solubility and biological activity.

  • Imidazole-metal complexes highlight potential for catalytic or metallodrug applications96.

References

Footnotes

  • EvitaChem (Triazolo-pyridazine reactivity)

  • PubChem CID 45791501 (Piperazine hydrolysis) 2

  • PMC7663458 (Imidazole oxidative cyclization) 2

  • PMC3448374 (Piperazine acylation) 2

  • WO2013114332A1 (Piperazine-thiazole alkylation) 2

  • WO2021013864A1 (Imidazo-pyridine coordination) 2 3 4 5

  • PMC7215599 (Synthetic routes for triazine derivatives) 2

  • Molecules (Schiff base coordination chemistry) 2

  • PubChem (Imidazole-metal interactions) 2 3

  • Der Pharma Chemica (Quinazolinone synthesis)

Scientific Research Applications

Overview

1-(indolin-1-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a complex organic compound with significant potential in various scientific fields. Its unique structural features, combining indole and imidazole moieties, suggest diverse interactions with biological targets, making it a subject of interest for medicinal chemistry and drug development.

Medicinal Chemistry

The compound has been explored for its therapeutic potential, particularly in the following areas:

  • Anticancer Activity : The indole and imidazole components are known for their roles in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures exhibit activity against various cancer types by targeting kinases involved in cell signaling pathways .
  • Antimicrobial Properties : The presence of the piperazine moiety may enhance the compound's ability to interact with microbial targets, suggesting potential applications as an antimicrobial agent .

Pharmacology

Studies have indicated that this compound may interact with specific receptors or enzymes, modulating their activity. This interaction is crucial for developing drugs that can effectively target diseases characterized by dysregulated signaling pathways, such as cancer and infectious diseases .

Drug Development

The unique structure of this compound makes it a valuable scaffold for the design of new pharmacological agents. Its ability to form stable complexes with biological macromolecules enhances its potential as a lead compound in drug discovery programs aimed at developing novel therapeutics .

Case Study 1: Anticancer Activity

A study investigated the effects of similar indole-based compounds on human cancer cell lines, demonstrating that modifications to the imidazole ring significantly enhanced cytotoxicity against breast and lung cancer cells. The findings suggest that the compound's structure could be optimized for improved anticancer efficacy .

Case Study 2: Antimicrobial Evaluation

Research focused on synthesizing derivatives of indole-imidazole compounds revealed promising antimicrobial activity against Gram-positive bacteria. The study emphasized the importance of structural variations in enhancing bioactivity, indicating that further exploration of this compound could yield effective antimicrobial agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-Imidazole Derivatives

Key analogues include compounds with piperazine linked to substituted imidazoles (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (R1, R2) Salt Form Molecular Weight LogP* (Predicted) Key Differences vs. Target Compound
Target Compound Indolin-1-yl, Methyl Dihydrochloride ~435.34† 2.5
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride Ethyl, Methoxyphenyl Hydrochloride 350.8 3.0 Ethyl vs. methyl imidazole; methoxyphenyl vs. indolinyl
1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine dihydrochloride 1,5-Dimethyl Dihydrochloride 256.18 1.8 No ethanone linker; simpler structure
1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)piperazine dihydrochloride Nitrophenyl, Methyl Dihydrochloride 372.25‡ 1.2 Nitro group introduces polarity; aromatic substitution differs

*Predicted using fragment-based methods.
†Estimated based on molecular formula (C20H24Cl2N4O).
‡Calculated from CAS data in .

Key Observations:
  • Indolinyl vs. Aromatic Substitutions : The target compound’s indolinyl group may enhance CNS penetration compared to methoxyphenyl () or nitrophenyl () substituents, as indole derivatives often exhibit affinity for serotonin receptors .
  • Salt Form : The dihydrochloride salt likely improves aqueous solubility over the hydrochloride salt in , facilitating oral bioavailability.

Hybrid Structures with Flexible Linkers

Compounds with alternative linkers or heterocycles provide additional insights:

  • 1-(Indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone (): Replaces the piperazine-ethyl moiety with a thioimidazole group. The sulfur atom may increase lipophilicity (higher LogP) but reduce metabolic stability compared to the target’s piperazine-ethanone bridge.
  • (E)-3-(1H-Indol-4-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one (): Features a propenone linker instead of ethanone.

Pharmacological Implications

While direct activity data is unavailable, structural trends suggest:

  • Receptor Affinity: The indolinyl group could confer serotonin receptor (5-HT) modulation, similar to triptans.
  • Metabolism : Methylimidazole may undergo oxidation to reactive metabolites, whereas ethyl derivatives () might exhibit slower hepatic clearance.

Biological Activity

1-(indolin-1-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride, with the CAS number 1351660-59-7, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The molecular formula of the compound is C18H25Cl2N5OC_{18}H_{25}Cl_2N_5O, with a molecular weight of 398.3 g/mol. The structure features an indoline moiety linked to a piperazine ring substituted with an imidazole group, which may contribute to its biological activity.

PropertyValue
CAS Number1351660-59-7
Molecular FormulaC₁₈H₂₅Cl₂N₅O
Molecular Weight398.3 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available indoline and piperazine derivatives. The incorporation of the imidazole group is crucial for enhancing the biological activity, particularly in neuropharmacological contexts.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, derivatives have shown effectiveness against glutamine-induced neurotoxicity in PC12 cells and have significantly prolonged survival in animal models subjected to acute cerebral ischemia .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential activity against various pathogens. Preliminary assays indicate that related compounds possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and MRSA .

Anticancer Properties

Research has also focused on the antiproliferative effects of indoline-based compounds. Some derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as therapeutic agents in oncology .

Case Study 1: Neuroprotection

A study conducted on a series of indoline derivatives, including the target compound, found that they effectively reduced neuronal apoptosis in vitro. The mechanism was attributed to the modulation of apoptotic pathways involving Bcl-2 family proteins .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested for their minimum inhibitory concentrations (MIC) against common bacterial strains. One derivative showed an MIC of 0.98 μg/mL against MRSA, suggesting that modifications in the piperazine moiety can enhance antimicrobial potency .

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